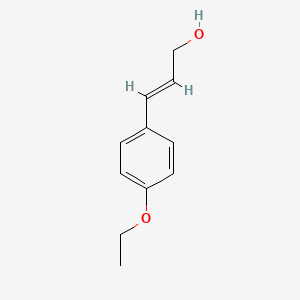
2-Propen-1-ol, 3-(4-ethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-ol, 3-(4-ethoxyphenyl)- is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a propen-1-ol group attached to a 4-ethoxyphenyl ring. It is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(4-ethoxyphenyl)- typically involves the reaction of 4-ethoxybenzaldehyde with propen-1-ol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propen-1-ol, 3-(4-ethoxyphenyl)- can be achieved through a multi-step process that includes the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. The use of advanced techniques such as chromatography and distillation ensures the purity and quality of the compound.
化学反应分析
Types of Reactions
2-Propen-1-ol, 3-(4-ethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Propen-1-ol, 3-(4-ethoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a methoxy group instead of an ethoxy group on the phenyl ring.
2-Propen-1-ol, 3-phenyl-: This compound lacks the ethoxy group on the phenyl ring.
Uniqueness
2-Propen-1-ol, 3-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(E)-3-(4-ethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8,12H,2,9H2,1H3/b4-3+ |
InChI 键 |
GFSWFUCBLILOSX-ONEGZZNKSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C/CO |
规范 SMILES |
CCOC1=CC=C(C=C1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


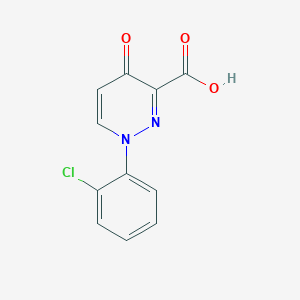
![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)

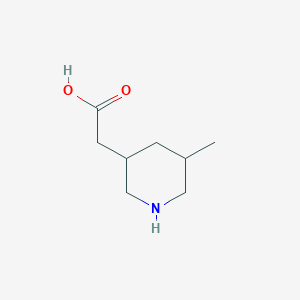
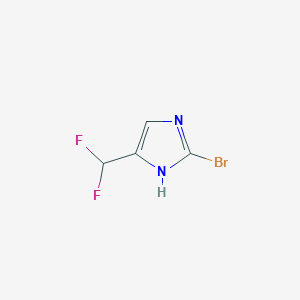
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
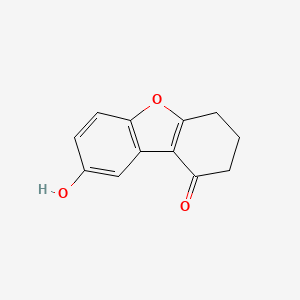
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
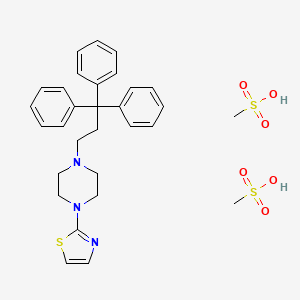

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
